

Application Note: Measuring MDSC Depletion by RGX-104 Using Flow Cytometry

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Compound of Interest

Compound Name: RGX-104

Cat. No.: B560420

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Introduction

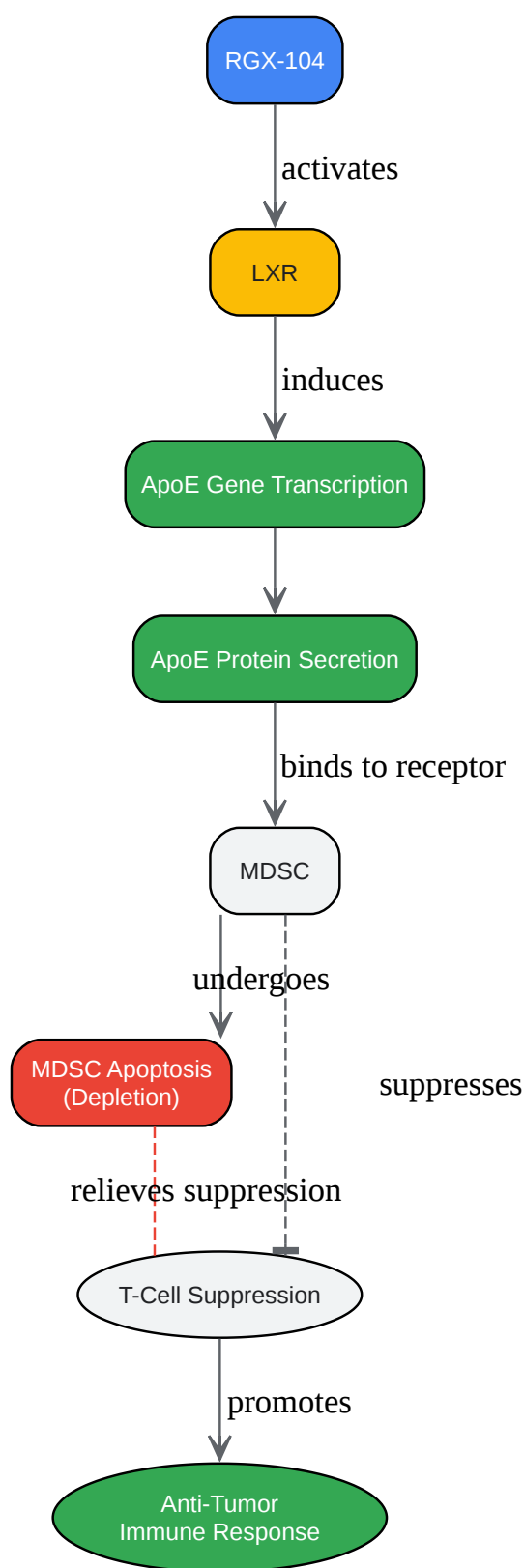
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and represent a significant mechanism of tumor immune evasion.[1] These cells expand in the tumor microenvironment and peripheral circulation of cancer patients, correlating with poor prognosis and resistance to immunotherapy.[1] **RGX-104** is a first-in-class small molecule agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol metabolism and inflammation.[2][3][4] **RGX-104** has been shown to deplete MDSCs, leading to enhanced anti-tumor immunity.[5][6][7] This application note provides a detailed protocol for a flow cytometry panel to accurately identify and quantify MDSC populations in human and murine samples for researchers investigating the pharmacodynamic effects of **RGX-104**.

Principle of the Assay

RGX-104 exerts its MDSC-depleting effect through the LXR/Apolipoprotein E (ApoE) pathway. As an LXR agonist, **RGX-104** upregulates the expression and secretion of ApoE.[2][6] Secreted ApoE then binds to its receptor on the surface of MDSCs, inducing apoptosis and subsequent depletion of these immunosuppressive cells.[7][8][9] This reduction in MDSCs alleviates their suppressive effects on cytotoxic T-lymphocytes, thereby promoting an anti-tumor immune response.[5][8]

This protocol utilizes multi-color flow cytometry to identify and quantify the two major subsets of MDSCs: granulocytic or polymorphonuclear MDSCs (G-MDSC/PMN-MDSC) and monocytic MDSCs (M-MDSC).[10] Specific antibody panels are provided for both human and murine samples to allow for preclinical and clinical research applications.

Signaling Pathway of RGX-104-mediated MDSC Depletion



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Caption: **RGX-104** activates LXR, leading to ApoE secretion and subsequent MDSC apoptosis.

Materials and Reagents

- Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)
- Ficoll-Paque™ PLUS (for human PBMC isolation)
- Red Blood Cell Lysis Buffer
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (anti-CD16/32)
- Fluorescently conjugated antibodies (see Tables 1 and 2)
- Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- Compensation Beads
- FACS tubes

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Staining

- PBMC Isolation:
 - Collect whole blood in heparin- or EDTA-containing tubes. For optimal MDSC stability, processing within a few hours of collection is recommended.
 - Dilute blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

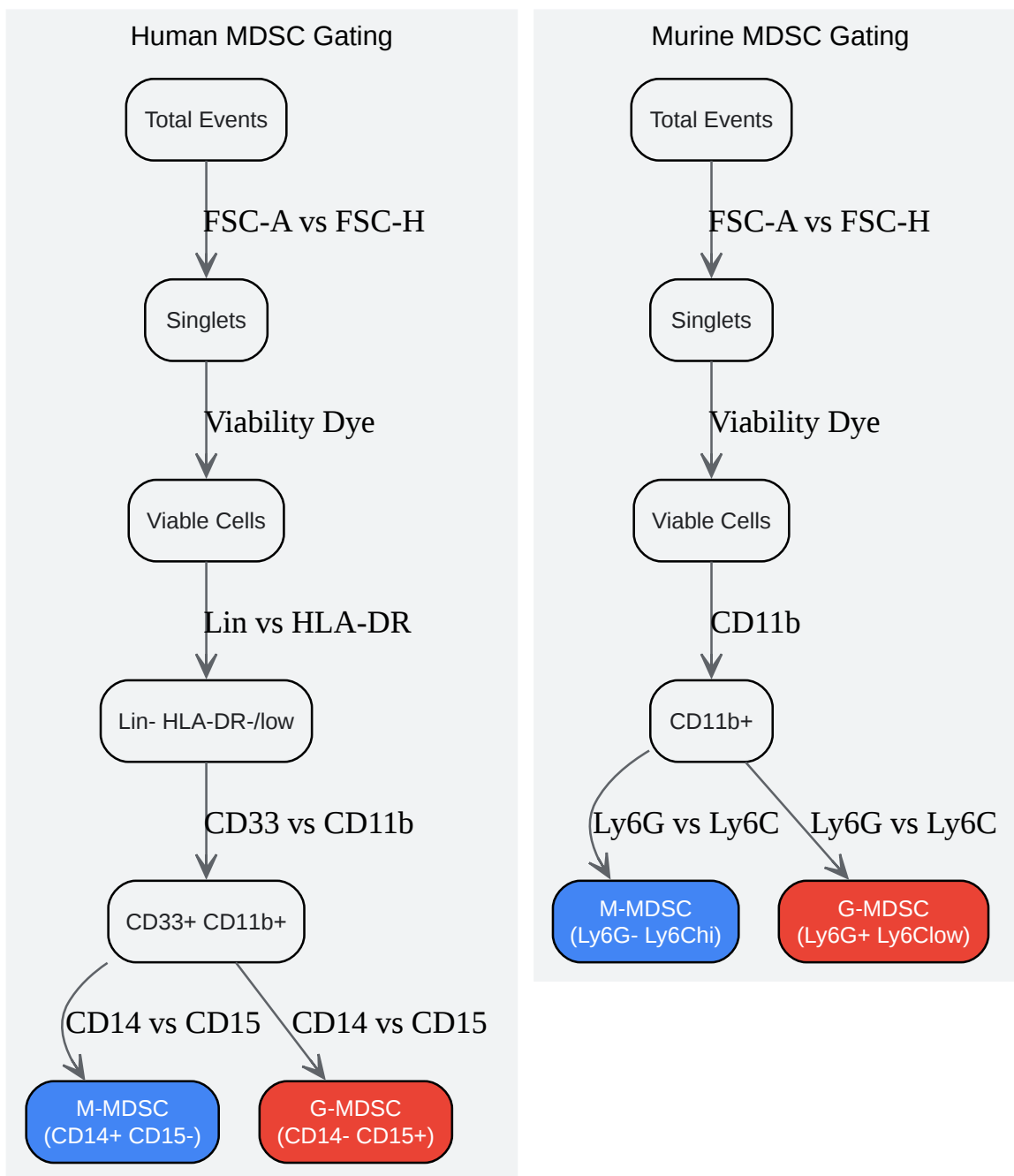
- Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
- Resuspend the PBMC pellet in FACS buffer.
- Count the cells and adjust the concentration to 1×10^7 cells/mL.
- Staining Protocol:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes.
 - Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
 - Add the pre-titrated antibody cocktail (see Table 1) to the cells.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
 - Resuspend the cell pellet in 200 μ L of FACS buffer.
 - Add a viability dye according to the manufacturer's instructions.
 - Acquire samples on the flow cytometer immediately.

Murine Splenocyte Preparation and Staining

- Splenocyte Preparation:
 - Harvest spleens from mice into a petri dish containing cold PBS.
 - Mechanically dissociate the spleen using the plunger of a syringe or by mashing it between two frosted glass slides to create a single-cell suspension.
 - Pass the cell suspension through a 70 μ m cell strainer into a 50 mL conical tube.

- Centrifuge at 300 x g for 5 minutes at 4°C.
- Lyse red blood cells by resuspending the pellet in RBC Lysis Buffer for 2-3 minutes at room temperature.
- Quench the lysis by adding an excess of PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the splenocyte pellet in FACS buffer.
- Count the cells and adjust the concentration to 1×10^7 cells/mL.
- Staining Protocol:
 - Follow the same staining protocol as for human PBMCs (steps 2a-2g), using the murine antibody panel detailed in Table 2.

Flow Cytometry Gating Strategy



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Caption: Gating strategy for identifying human and murine MDSC subsets.

Data Presentation and Analysis

The percentage of G-MDSCs and M-MDSCs should be determined relative to the total viable leukocyte population. The absolute count of these populations can also be calculated if counting beads are used. Data should be presented in a clear tabular format to compare MDSC frequencies between different treatment groups (e.g., vehicle vs. **RGX-104** treated).

Table 1: Human MDSC Flow Cytometry Panel

Marker	Fluorochrome	Purpose
Lineage Cocktail (CD3, CD19, CD56)	FITC	Exclusion of T cells, B cells, and NK cells
HLA-DR	PE	Exclusion of mature myeloid and lymphoid cells
CD33	PerCP-Cy5.5	Pan-myeloid marker, identifies MDSCs[10]
CD11b	PE-Cy7	Myeloid lineage marker[10]
CD14	APC	Identification of M-MDSCs[10][11]
CD15	Alexa Fluor 700	Identification of G-MDSCs[12]
CD66b	V450	Granulocytic marker, further defines G-MDSCs
Viability Dye	e.g., 7-AAD	Exclusion of dead cells

Human G-MDSC Phenotype: Lin⁻/HLA-DR⁻/low/CD33⁺/CD11b⁺/CD14⁻/CD15⁺/CD66b⁺

Human M-MDSC Phenotype: Lin⁻/HLA-DR⁻/low/CD33⁺/CD11b⁺/CD14⁺/CD15⁻[10]

Table 2: Murine MDSC Flow Cytometry Panel

Marker	Fluorochrome	Purpose
CD11b	FITC	Myeloid lineage marker[13]
Gr-1	PE	General MDSC marker (comprised of Ly6G and Ly6C) [13]
Ly6G	PerCP-Cy5.5	Identification of G-MDSCs[10] [14]
Ly6C	APC	Identification of M-MDSCs[10] [14]
Viability Dye	e.g., 7-AAD	Exclusion of dead cells

Murine G-MDSC Phenotype: CD11b⁺/Ly6G⁺/Ly6C^{low}[10] Murine M-MDSC Phenotype: CD11b⁺/Ly6G⁻/Ly6C^{high}[10]

Troubleshooting

- High background staining: Ensure proper titration of antibodies and effective Fc blocking.
- Poor cell viability: Minimize the time between sample collection and processing. Use a viability dye to exclude dead cells from the analysis.
- Low cell numbers: Start with a sufficient amount of blood or tissue. Handle cells gently during preparation to minimize loss.

Conclusion

This application note provides a robust and detailed methodology for the immunophenotyping of human and murine MDSCs to assess the pharmacodynamic effects of **RGX-104**. The provided flow cytometry panels and protocols are designed to deliver reliable and reproducible results for researchers in drug development and immuno-oncology. Consistent application of these methods will aid in elucidating the mechanism of action of **RGX-104** and its potential as an immunotherapeutic agent.

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